molecular formula C9H6F3N B13180583 Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-

Cat. No.: B13180583
M. Wt: 185.15 g/mol
InChI Key: VAZMWUXWSGSTFQ-UHFFFAOYSA-N
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Description

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)- (IUPAC name) is a substituted aniline derivative featuring a trifluoropropynyl group (–C≡CCF₃) at the para position of the benzene ring. This compound combines the electron-withdrawing effects of both the trifluoromethyl group and the sp-hybridized propargyl moiety, making it unique among halogenated aromatic amines.

The trifluoropropynyl group likely enhances thermal stability and electrophilic substitution resistance compared to non-fluorinated analogs. Such properties are critical in agrochemical and pharmaceutical applications, where stability under harsh conditions is paramount.

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2

InChI Key

VAZMWUXWSGSTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Trifluoromethyl vs. Trifluoropropynyl Groups

  • Benzenamine, 3-(trifluoromethyl)- (): The trifluoromethyl (–CF₃) group is strongly electron-withdrawing due to its inductive effect, reducing electron density on the aromatic ring. This results in lower basicity (pKa ~1–2) compared to unsubstituted aniline (pKa ~4.6). Boiling points for such derivatives range from 358–460 K under reduced pressure .
  • 4-(Trifluoropropynyl)benzenamine: The propargyl group (–C≡CCF₃) introduces additional electron withdrawal via sp-hybridization and fluorine electronegativity. This likely further decreases basicity and increases reactivity in cross-coupling reactions (e.g., Sonogashira) compared to –CF₃ analogs.

Chloro-Substituted Benzenamines ():

  • 2-, 3-, and 4-Chlorobenzenamine : Chlorine, a weaker electron-withdrawing group than –CF₃ or –C≡CCF₃, moderately reduces ring electron density. For example, 4-chlorobenzenamine has a pKa of ~3.5, making it less basic than trifluoromethyl derivatives .

Physical and Thermochemical Properties

Compound Boiling Point (K) ΔvapH (kJ/mol) Key Substituent
Benzenamine, 3-(trifluoromethyl)- 358–460 53.1 –CF₃
4-Chlorobenzenamine 475–480 ~50 (estimated) –Cl
Trifluralin (4-CF₃ derivative) Not reported –CF₃, –NO₂

Note: Data for 4-(trifluoropropynyl)benzenamine is extrapolated; its boiling point is expected to be lower than –CF₃ analogs due to the linear propargyl group reducing molecular packing.

Biological Activity

Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-, also known as 4-(trifluoropropynyl)aniline, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications for medicinal chemistry.

Chemical Structure and Properties

The chemical formula for Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)- is C10H8F3NC_{10}H_{8}F_{3}N. The trifluoropropynyl group is notable for introducing significant electronic effects due to the electronegative fluorine atoms, which can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of Benzenamine derivatives often involves multiple steps including nucleophilic substitution reactions. The trifluoropropynyl moiety can be introduced through various methods such as:

  • Alkyne Formation : Utilizing fluorinated reagents to create the alkyne structure.
  • Amination Reactions : Following the formation of the alkyne, an amination step can introduce the aniline component.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to Benzenamine derivatives. For instance:

  • In Vitro Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study showed that compounds with similar structures induced apoptosis in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through cell cycle arrest mechanisms .

Antimicrobial Properties

The biological evaluation of related benzenamine compounds has revealed promising antimicrobial activities:

  • Antibacterial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like trifluoromethyl can increase lipophilicity and membrane permeability, enhancing antibacterial efficacy .

Study on Anticancer Activity

A specific case study evaluated a series of benzenamine derivatives for their anticancer properties. The results indicated that:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54920G2/M phase arrest
Compound CSW48010Cell cycle inhibition

This table summarizes the cytotoxic effects observed in vitro against different cancer cell lines .

Study on Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of benzenamine derivatives:

CompoundMicroorganismMIC (µg/mL)Effectiveness
Compound DStaphylococcus aureus5Highly effective
Compound EEscherichia coli10Moderate activity
Compound FPseudomonas aeruginosa15Low effectiveness

These findings suggest that structural modifications can significantly influence antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3,3,3-trifluoro-1-propyn-1-yl)benzenamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Sonogashira coupling, leveraging the reactivity of the propynyl group. For example, coupling 4-iodoaniline with 3,3,3-trifluoropropyne under Pd/Cu catalysis in anhydrous DMF at 80°C may yield the target compound. Optimize solvent purity (e.g., degassed DMF) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side reactions . Monitor reaction progress via TLC or GC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, propynyl C-F coupling in ¹³C).
  • FTIR : Detect C≡C stretching (~2100 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ (expected m/z ≈ 230). Cross-reference with NIST databases for fragmentation patterns .

Q. What solvent systems are suitable for recrystallizing this compound, given its trifluoromethyl and alkyne functionalities?

  • Methodological Answer : Due to the hydrophobic trifluoromethyl group, use mixed solvents like hexane/ethyl acetate (4:1) or toluene/THF. Conduct solubility tests at 25–60°C. Crystallization at low temperatures (0–4°C) enhances purity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoropropynyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group decreases electron density on the aromatic ring, directing electrophilic substitution to the para position. Computational studies (DFT) show a Hammett σₚ value of +0.54, indicating strong meta/para-directing effects. This can be validated via nitration or bromination experiments, analyzing regioselectivity via HPLC .

Q. What strategies resolve contradictions between experimental and computational spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., restricted rotation of the propynyl group). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, coalescence temperatures >100°C suggest rotational barriers >20 kcal/mol . Compare with Gaussian-calculated spectra for torsional angles .

Q. How can the thermal stability of this compound be assessed for high-temperature applications (e.g., polymer synthesis)?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under N₂ at 10°C/min. Typical decomposition onset for trifluoromethylated aromatics is >250°C. Pair with DSC to detect glass transitions (Tg) or exothermic degradation peaks. For epoxy resin applications (e.g., amine curing agents), blend with DER-332 and analyze curing kinetics via isothermal DSC .

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